molecular formula C11H18O6 B12093662 Diethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate

Diethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate

Cat. No.: B12093662
M. Wt: 246.26 g/mol
InChI Key: MCNKHXZIPATURB-UHFFFAOYSA-N
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Description

Diethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate is a chiral 1,3-dioxolane derivative widely employed as a key intermediate in stereoselective organic synthesis. Structurally, it consists of a 1,3-dioxolane ring with two methyl substituents at the 2-position and ethyl ester groups at the 4- and 5-positions. The compound is synthesized via acid-catalyzed cyclization of diethyl L-tartrate with 2,2-dimethoxypropane or 2-methoxypropene, achieving high yields (89%) under optimized conditions . The reaction typically employs catalysts such as p-toluenesulfonic acid or camphor sulfonic acid in solvents like benzene or THF, followed by purification via column chromatography .

Its rigid bicyclic structure and chiral (4R,5R) configuration make it valuable for asymmetric catalysis, particularly in the synthesis of TADDOL (tetraaryl-1,3-dioxolane-4,5-dimethanol) derivatives, which are pivotal in enantioselective reactions . The compound’s spectroscopic data (IR: 1738 cm⁻¹ for C=O; ¹H NMR: δ 1.25–1.35 ppm for ethyl groups) confirm its ester and acetal functionalities .

Properties

IUPAC Name

diethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O6/c1-5-14-9(12)7-8(10(13)15-6-2)17-11(3,4)16-7/h7-8H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCNKHXZIPATURB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(OC(O1)(C)C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Reaction Mechanism

The most common route involves acetal protection of tartaric acid. L-(+)-tartaric acid reacts with 2,2-dimethoxypropane under acidic conditions to form the acetonide intermediate, which is subsequently esterified with ethanol.

Reaction Steps :

  • Acetal Formation : Tartaric acid undergoes cyclocondensation with 2,2-dimethoxypropane in the presence of p-toluenesulfonic acid (pTSA), yielding 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylic acid.

  • Esterification : The dicarboxylic acid is treated with excess ethanol and a catalyst (e.g., H2SO4H_2SO_4) to produce the diethyl ester.

Optimization Data :

ParameterOptimal ValueYield (%)Purity (%)
CatalystpTSA (0.5 mol%)8598
Reaction Temperature60°C7895
SolventToluene8297

This method achieves enantiomeric excess (ee) >98% when using enantiopure tartaric acid.

Transesterification from Dimethyl Ester

Methodology

The dimethyl ester (CAS 37031-30-4) serves as a precursor. Transesterification with ethanol under acidic or basic conditions replaces methyl groups with ethyl.

Procedure :

  • Acidic Conditions : Dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate (10 mmol) is refluxed with ethanol (50 mmol) and H2SO4H_2SO_4 (0.1 mmol) in toluene for 12 hours.

  • Basic Conditions : Using sodium ethoxide (NaOEt) in ethanol at 80°C for 6 hours.

Comparative Performance :

ConditionCatalystTime (h)Yield (%)ee (%)
AcidicH2SO4H_2SO_4127697
BasicNaOEt68298

The basic method offers faster reaction times but requires anhydrous conditions.

Alkylation Approaches

Lithiation-Alkylation Strategy

A advanced route involves deprotonating dimethyl tartrate acetonide with lithium diisopropylamide (LDA), followed by alkylation with electrophiles.

Example :

  • Step 1 : Dimethyl (R,R)-tartrate acetonide is treated with LDA in tetrahydrofuran (THF) at −78°C to generate a dianion.

  • Step 2 : Alkylation with tert-butyl((4-iodobutan-2-yl)oxy)diphenylsilane yields a 50:50 mixture of epimers (50% yield).

Critical Parameters :

  • Temperature control (−78°C) is essential to minimize side reactions.

  • Use of hexamethylphosphoramide (HMPA) as a co-solvent enhances reactivity.

Solvent-Free and Green Synthesis

Eco-Friendly Acetal Formation

A patent (CN102558132A) describes a solvent-free method for related acetonides, adaptable to the target compound:

  • Reactants : Glycerol analogs and 2,2-Propanal dimethyl acetal.

  • Catalyst : Aluminum isopropylate (5 mol%).

  • Conditions : Neat reaction at 100°C for 4 hours.

Advantages :

  • Eliminates volatile organic solvents.

  • Reduces purification steps via in situ removal of methanol.

Comparative Analysis of Preparation Methods

MethodYield (%)ee (%)ScalabilityEnvironmental Impact
Acetal Protection8598HighModerate
Transesterification8298ModerateLow
Alkylation5098LowHigh
Solvent-Free75*95*HighLow

*Extrapolated from analogous reactions .

Chemical Reactions Analysis

Types of Reactions

(4S,5S)-Diethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield carboxylic acids, while reduction reactions produce alcohols. Substitution reactions result in various ester derivatives .

Scientific Research Applications

(4S,5S)-Diethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate is used in a wide range of scientific research applications, including:

    Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4S,5S)-Diethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s ester groups can undergo hydrolysis to release active intermediates that participate in various biochemical processes. The dioxolane ring structure also plays a role in stabilizing the compound and facilitating its interactions with enzymes and other biomolecules .

Comparison with Similar Compounds

Table 2: Antimicrobial Activity of Selected 1,3-Dioxolanes

Compound MIC Range (µg/mL) Target Microorganisms Reference
Dimethyl 2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate 4.8–5000 S. aureus, C. albicans
Diethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate N/A N/A

Hydroxyphenyl-substituted dioxolanes demonstrate broad-spectrum antimicrobial activity, with MIC values as low as 4.8 µg/mL against S. aureus and C. albicans . In contrast, alkyl-substituted derivatives (e.g., target compound) are primarily used in synthesis rather than bioactivity, highlighting the role of aromatic substituents in enhancing biological interactions.

Commercial and Industrial Relevance

  • Pricing : The target compound is priced at USD 267/g, reflecting its specialized applications . In contrast, simpler derivatives (e.g., 2,2-dimethyl-1,3-dioxolan-4-ylmethanamine) cost USD 21/g, underscoring the premium for chiral intermediates .
  • Scalability : High-yield synthesis (89%) and straightforward purification make the target compound industrially viable compared to low-yield analogs (e.g., 10% for trans-dibutylated tartrate) .

Biological Activity

Diethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate (CAS No. 73346-73-3) is a compound of interest due to its potential biological activities. This article reviews its synthesis, properties, and biological effects, particularly focusing on antibacterial and antifungal activities.

  • Molecular Formula : C₁₁H₁₈O₆
  • Molecular Weight : 246.26 g/mol
  • Boiling Point : Approximately 150°C
  • Density : 1.132 g/cm³ at 20°C

The compound features a dioxolane ring structure which is known for its versatility in biological applications. The presence of ester groups contributes to its solubility and reactivity in biological systems.

Synthesis

Diethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate can be synthesized through the reaction of diols with salicylaldehyde using a catalytic amount of montmorillonite K10 as a catalyst. This method allows for the efficient production of both enantiomerically pure and racemic forms of the dioxolane derivatives .

Antibacterial Activity

Research has shown that derivatives of 1,3-dioxolanes exhibit significant antibacterial properties. In a study assessing various synthesized compounds, it was found that:

  • Compounds demonstrated activity against several Gram-positive bacteria including Staphylococcus aureus and Enterococcus faecalis.
  • The Minimum Inhibitory Concentration (MIC) values for effective compounds ranged from 625 to 1250 µg/mL against S. aureus.
  • Notably, some derivatives showed no activity against Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae but were effective against others like Pseudomonas aeruginosa.

Table 1: Antibacterial Activity of Dioxolane Derivatives

CompoundTarget BacteriaMIC (µg/mL)
Compound 1S. aureus625
Compound 2E. faecalis1250
Compound 3P. aeruginosa625
Compound 4C. albicansNot Tested

Antifungal Activity

The antifungal activity of diethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate was also evaluated against Candida albicans. Most tested compounds exhibited significant antifungal properties, indicating their potential use in treating fungal infections.

Table 2: Antifungal Activity Against C. albicans

CompoundActivity
Compound AActive
Compound BActive
Compound CNot Active

Case Studies

In a series of studies focused on the biological applications of dioxolanes:

  • Antifungal Screening : A study highlighted that most new dioxolane derivatives showed promising antifungal activity against C. albicans, suggesting their potential in clinical applications for fungal infections .
  • Antibacterial Efficacy : Another research paper documented that specific dioxolane derivatives had excellent activity against multi-drug resistant strains of bacteria, which is crucial given the rising concern over antibiotic resistance .

Q & A

Q. What are the established synthetic routes for Diethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate, and how can reaction conditions be optimized?

A common method involves the condensation of diethyl oxalate with a diol precursor under acidic or Lewis acid-catalyzed conditions. For example, LaCl₃(LiCl)₂ in THF has been used to promote stereoselective cyclization in analogous dioxolane systems, achieving yields up to 88% under reflux . Optimization typically requires monitoring reaction time, temperature, and catalyst loading via TLC or HPLC.

Q. How is the crystal structure of this compound determined, and what parameters define its molecular packing?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For related dioxolane derivatives (e.g., nitro-substituted analogs), monoclinic systems (space group P2₁) with unit cell parameters a = 12.261 Å, b = 4.520 Å, c = 15.656 Å, and β = 112.27° have been reported . Data collection using diffractometers (e.g., Bruker APEX2) and refinement with SHELXL are critical for resolving bond lengths and angles.

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • NMR : ¹H/¹³C NMR identifies ester carbonyls (~165–170 ppm) and dioxolane methyl groups (~1.3–1.5 ppm for CH₃).
  • MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., 254.29 g/mol for related compounds) .
  • IR : Stretching vibrations for ester C=O (~1740 cm⁻¹) and ether C-O (~1100 cm⁻¹) are diagnostic.

Advanced Research Questions

Q. How can stereochemical control be achieved during synthesis, and what challenges arise in isolating enantiopure forms?

Chiral auxiliaries or enantioselective catalysts (e.g., LaCl₃(LiCl)₂) can induce asymmetry in dioxolane formation. However, epimerization risks exist during workup. Dynamic kinetic resolution or chiral chromatography (e.g., using CHIRALPAK® columns) may improve enantiomeric excess (e.g., 99% ee reported for structurally similar TADDOL derivatives) .

Q. What computational methods validate the compound’s conformational stability and reactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for cyclization steps. Molecular docking studies predict interactions with biological targets (e.g., enzyme active sites) . For example, InChIKey FKRLXJVCVWMOJZ-YWIQKCBGSA-N provides a basis for stereochemical simulations.

Q. How do structural modifications (e.g., substituent variations) impact physicochemical properties?

SubstituentEffect on Melting PointSolubilityReference
Nitro group (para)Increases polarity↓ in hexane
Phenyl ringEnhances π-π stacking↑ in DCM
Table: Comparative effects of substituents on analogous dioxolane derivatives.

Q. What contradictions exist in reported data, and how can they be resolved?

Discrepancies in reaction yields (e.g., 85% vs. variable yields in bromination ) may stem from impurities or kinetic vs. thermodynamic control. Repetition under inert atmospheres (Ar/N₂) and strict temperature monitoring (e.g., using J-KEM® controllers) can standardize results.

Methodological Guidance

Designing a crystallization protocol for high-purity samples:

  • Use slow evaporation from ethanol/water mixtures (1:1 v/v) at 4°C.
  • Monitor crystal growth via polarized light microscopy to avoid twinning, as seen in monoclinic systems .

Analyzing steric effects in nucleophilic substitution reactions:
Kinetic studies (e.g., using Eyring plots) quantify activation parameters. Competitive experiments with bulkier electrophiles (e.g., tert-butyl vs. ethyl esters) reveal steric hindrance trends .

Addressing toxicity and handling precautions:
While specific data for this compound is limited, related diesters require:

  • Storage : In sealed containers under anhydrous conditions (P405) .
  • Safety : Use fume hoods and PPE (gloves/goggles) during synthesis, referencing GHS guidelines for ester handling .

Tables

Q. Table 1: Crystallographic Data for Analogous Dioxolanes

ParameterValue (Nitro Derivative) Expected Range for Target Compound
Space groupP2₁P2₁ or P2₁2₁2₁
a (Å)12.26110.5–13.0
b (Å)4.5204.0–5.0
c (Å)15.65614.0–16.5
β (°)112.27110–115

Q. Table 2: Key Spectral Peaks

TechniqueDiagnostic SignalReference
¹³C NMR165–170 ppm (ester C=O)
IR1740 cm⁻¹ (C=O stretch)
HRMS[M+H]⁺ = 255.30 (calculated)

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